1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

Description

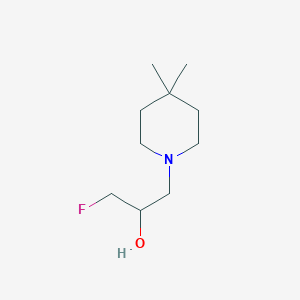

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a fluorinated secondary alcohol featuring a 4,4-dimethylpiperidine moiety. Its structure combines a rigid, sterically hindered piperidine ring with a fluorine atom at the C3 position of the propanol chain.

Properties

Molecular Formula |

C10H20FNO |

|---|---|

Molecular Weight |

189.27 g/mol |

IUPAC Name |

1-(4,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C10H20FNO/c1-10(2)3-5-12(6-4-10)8-9(13)7-11/h9,13H,3-8H2,1-2H3 |

InChI Key |

BNHSUZDBCUMRDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)CC(CF)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpiperidine and 3-fluoropropanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is compared to structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues

1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol

- Structure : Replaces the fluorine atom with a 2,4,6-trimethylphenyl group and lacks the 4,4-dimethyl substitution on the piperidine ring.

- Key Differences :

- The bulky aryl group increases lipophilicity (higher logP) compared to the fluorinated derivative.

- Reduced metabolic stability due to the absence of fluorine.

- Crystallographic data (Acta Crystallogr. Sect. E) confirms a planar aryl group, influencing packing efficiency in solid-state structures .

(R)-1-(tert-Butyldimethylsilanyloxy)-3-fluoropropan-2-ol Structure: Shares the 3-fluoropropanol backbone but substitutes the piperidine moiety with a siloxy protecting group. Key Differences:

- The siloxy group enhances synthetic versatility for intermediates but reduces nitrogen-based pharmacophore activity.

- Lower steric hindrance compared to dimethylpiperidine derivatives, as seen in patent applications for oxazolidinone synthesis .

Research Findings

- Metabolic Stability: Fluorination in this compound reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogues, as inferred from studies on similar fluoropropanols .

- Synthetic Utility : Unlike siloxy-protected derivatives (e.g., Example 105 in EP patents), the dimethylpiperidine variant is less commonly used as an intermediate but offers unique stereoelectronic properties for target engagement .

Critical Analysis of Evidence

- Crystallographic Data : The structure of 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol (Acta Crystallogr. Sect. E) provides a benchmark for comparing packing interactions and conformational flexibility .

- Patent Literature : Fluorinated intermediates like (R)-1-(tert-butyldimethylsilanyloxy)-3-fluoropropan-2-ol highlight the role of fluorine in modern drug design but lack the dimethylpiperidine group’s steric advantages .

Biological Activity

1-(4,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

| Property | Value |

|---|---|

| Molecular Formula | C10H20FNO |

| Molecular Weight | 189.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | BNHSUZDBCUMRDL-UHFFFAOYSA-N |

The structure features a piperidine ring substituted with a dimethyl group and a fluorinated propanol moiety, which are critical for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that related piperidine derivatives can influence neurotransmitter levels in the brain, potentially offering therapeutic benefits in conditions like epilepsy and depression .

Case Studies

A notable study involved the use of piperidine derivatives in animal models to assess their neuroprotective effects against induced seizures. The findings demonstrated that these compounds could significantly reduce seizure frequency and severity by modulating neurotransmitter release and enhancing neuronal stability .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | C10H20FNO | Different piperidine substitution pattern |

| 1-(3,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | C10H20FNO | Variation in the position of methyl groups |

| 1-(3,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | C10H20FNO | Another positional variant affecting reactivity |

These comparisons highlight how variations in the piperidine structure can significantly influence pharmacological properties.

Research Findings

Recent research has focused on understanding the specific interactions of this compound with biological systems. Key findings include:

- Receptor Binding : The compound shows potential binding affinity for serotonin receptors (5HT) and dopamine receptors (D2), suggesting a role in mood modulation and anti-depressant effects.

- Neuroprotective Effects : In vitro studies indicate that this compound can reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegeneration .

- Potential Therapeutic Applications : Ongoing research is exploring its use as a candidate for treating neurological disorders such as epilepsy and depression due to its ability to stabilize neuronal activity and enhance neurotransmitter function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.